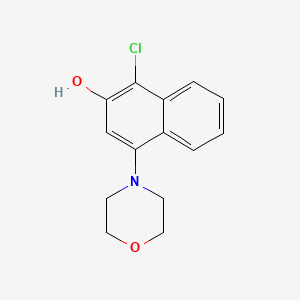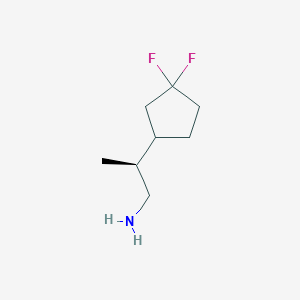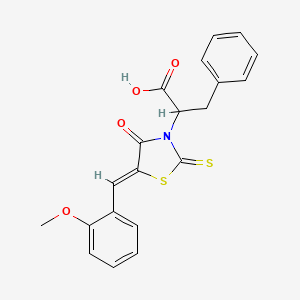
1-Chloro-4-morpholin-4-yl-2-naphthol
Overview
Description
“1-Chloro-4-morpholin-4-yl-2-naphthol” is a chemical compound with the CAS Number: 159596-04-0 . It has a molecular weight of 263.72 . The IUPAC name for this compound is 1-chloro-4-(4-morpholinyl)-2-naphthol .
Molecular Structure Analysis
The InChI code for “1-Chloro-4-morpholin-4-yl-2-naphthol” is 1S/C14H14ClNO2/c15-14-11-4-2-1-3-10 (11)12 (9-13 (14)17)16-5-7-18-8-6-16/h1-4,9,17H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Catalytic Applications
1-Chloro-4-morpholin-4-yl-2-naphthol has been identified as an effective ligand in catalysis. Wang et al. (2013) developed a novel N–O ligand for palladium-catalyzed Mizoroki–Heck reactions, which showed efficient outcomes in water without the need for an inert atmosphere. This catalyst system was noted for its reusability and efficiency in providing desired products in moderate to excellent yields (Yu-fang Wang et al., 2013).
Synthesis of Complex Molecules
The compound has been utilized in synthesizing complex molecular structures. Zhao (2012) reported the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, demonstrating the compound's utility in creating structurally diverse molecules (Qun Zhao, 2012).
Facilitating Chemical Reactions
Surya et al. (2021) developed an efficient, eco-friendly protocol for synthesizing 1-(α-aminoalkyl)-2-naphthol derivatives using 1-Chloro-4-morpholin-4-yl-2-naphthol. This method featured characteristics like high yield, mild conditions, and a recyclable catalyst (C. Surya et al., 2021).
Spectrophotometric Applications
Gautam et al. (1981) explored the use of a compound related to 1-Chloro-4-morpholin-4-yl-2-naphthol in the spectrophotometric determination of metals like copper, cobalt, nickel, and tellurium. This study highlights the compound's potential in analytical chemistry (M. Gautam et al., 1981).
Pharmaceutical Research
In pharmaceutical research, Ranjith et al. (2014) grew high-quality single crystals of a compound derived from 1-Chloro-4-morpholin-4-yl-2-naphthol, highlighting its potential as an antimicrobial agent. This study also involved molecular docking studies indicating the compound's effectiveness against bacteria and its ability to inhibit heat shock protein 90 (S. Ranjith et al., 2014).
Synthesis of Novel Heterocyclic Systems
Sirakanyan et al. (2018) developed methods for synthesizing new heterocyclic systems starting from a compound related to 1-Chloro-4-morpholin-4-yl-2-naphthol. This research demonstrates the compound's versatility in creating novel chemical structures (S. Sirakanyan et al., 2018).
Imaging Applications
Ye et al. (2019) developed an effective morpholine-type naphthalimide chemosensor derived from 1-Chloro-4-morpholin-4-yl-2-naphthol for imaging trivalent cations in living cells. This study showcases the compound's potential in biological imaging and diagnostics (F. Ye et al., 2019).
Dye and Pigment Industry
Aiken et al. (2013) synthesized new ketohydrazone dyes and pigment lakes derived from 4-morpholino-2-naphthol, demonstrating the compound's application in the dye and pigment industry. This research provides insight into the compound's role in creating colorants with enhanced properties (S. Aiken et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-morpholin-4-ylnaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-14-11-4-2-1-3-10(11)12(9-13(14)17)16-5-7-18-8-6-16/h1-4,9,17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMPZTLEBQKQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C3=CC=CC=C32)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-morpholin-4-yl-2-naphthol | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2354609.png)


![1-(4-chlorobenzyl)-3'-(3-ethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2354614.png)
![6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2354615.png)
![3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2354617.png)


![2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2354621.png)
![2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354622.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2354625.png)
![2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2354629.png)

![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)